

A Technical Guide to the Physical and Chemical Properties of Aculeacin A

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Aculeacin A**

Cat. No.: **B036043**

[Get Quote](#)

Introduction

Aculeacin A is a lipopeptide antifungal antibiotic belonging to the echinocandin class.^{[1][2]} Isolated from the fungus *Aspergillus aculeatus*, it has been a subject of interest in the field of antimicrobial research due to its potent and specific mechanism of action against a variety of pathogenic yeasts and molds.^{[1][3][4]} This document provides a comprehensive overview of the physical and chemical properties of **Aculeacin A**, its mechanism of action, and the experimental protocols used for its characterization, intended for researchers, scientists, and professionals in drug development.

Physical Properties

Aculeacin A is typically isolated as a white, amorphous powder.^[3] Its solubility profile is characteristic of an amphiphilic molecule; it is soluble in lower alcohols such as methanol and ethanol, as well as in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), but is poorly soluble in water and most other organic solvents.^{[3][4][5]}

Table 1: Physical and Chemical Identification Data for **Aculeacin A**

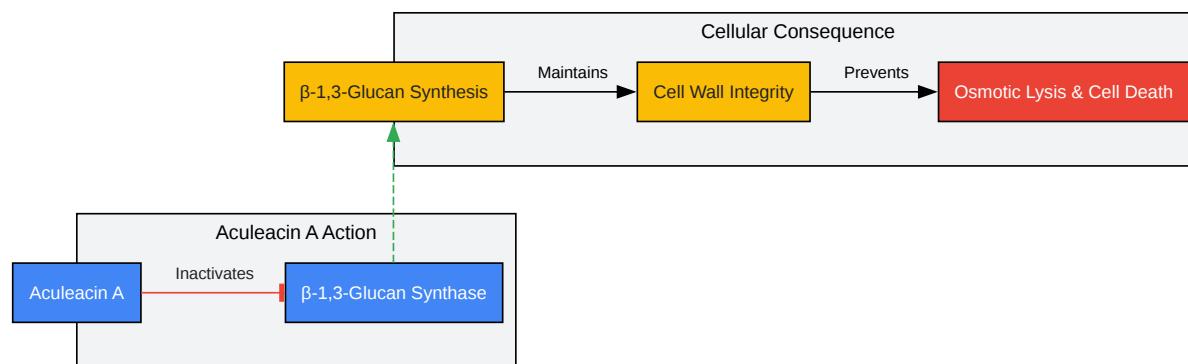
Property	Value	Source(s)
Molecular Formula	$C_{51}H_{82}N_8O_{17}$	PubChem[1][6]
$C_{50}H_{81}N_7O_{16}$	Sigma-Aldrich[4]	
Molecular Weight	1079.26 g/mol	MedKoo[6]
1079.2 g/mol	PubChem[1]	
1036.22 g/mol	Sigma-Aldrich, DFC[4][7]	
Exact Mass	1078.5798 Da	PubChem, MedKoo[1][6]
Appearance	White amorphous powder	Mizuno et al. (1977)[3]
CAS Number	58814-86-1	PubChem, Sigma-Aldrich[1][4]
Solubility	Soluble in methanol, ethanol, DMF, DMSO (10 mg/mL).[4][5] Hardly soluble in water.[3]	Sigma-Aldrich, Mizuno et al. (1977)[3][4][5]

Note: Discrepancies in molecular formula and weight may arise from different salt forms, hydration states, or variations in the lipophilic side chain reported by different suppliers and databases.

Chemical Structure and Spectroscopic Properties

Aculeacin A is a complex lipopeptide composed of a cyclic hexapeptide core attached to a long-chain fatty acid (palmitic acid).[1][3][8] Acid hydrolysis of **Aculeacin A** yields palmitic acid along with several amino acids, including threonine and hydroxyproline.[3][8] It is classified as a heterodetic cyclic peptide and is a member of the echinocandin family of antifungals.[1]

Table 2: Spectroscopic Characterization of **Aculeacin A**


Technique	Description and Expected Data
¹ H and ¹³ C NMR	Nuclear Magnetic Resonance spectroscopy would reveal the carbon-hydrogen framework. ¹ H NMR signals would correspond to protons in the amino acid residues (alpha-protons, side chains) and the palmitic acid chain. ¹³ C NMR would show distinct signals for carbonyl carbons, alpha-carbons, and carbons of the aromatic and aliphatic side chains, confirming the peptide and lipid components.
Mass Spectrometry (MS)	High-resolution mass spectrometry provides the exact mass and molecular formula. [1] [6] Tandem MS (MS/MS) would be used to sequence the peptide core by analyzing fragmentation patterns, confirming the amino acid sequence and the structure of the lipid side chain. [9] [10]
Infrared (IR) Spectroscopy	The IR spectrum is expected to show characteristic absorption bands for O-H and N-H stretching (around 3300 cm ⁻¹), C-H stretching from the aliphatic chain (around 2900 cm ⁻¹), and strong amide C=O stretching (around 1650 cm ⁻¹), confirming its peptide nature.
UV-Vis Spectroscopy	Ultraviolet-Visible spectroscopy would likely show absorption maxima related to the peptide bonds and any chromophoric amino acid side chains, such as the 4-hydroxyphenyl group found in one of the residues. [1]

Mechanism of Antifungal Action

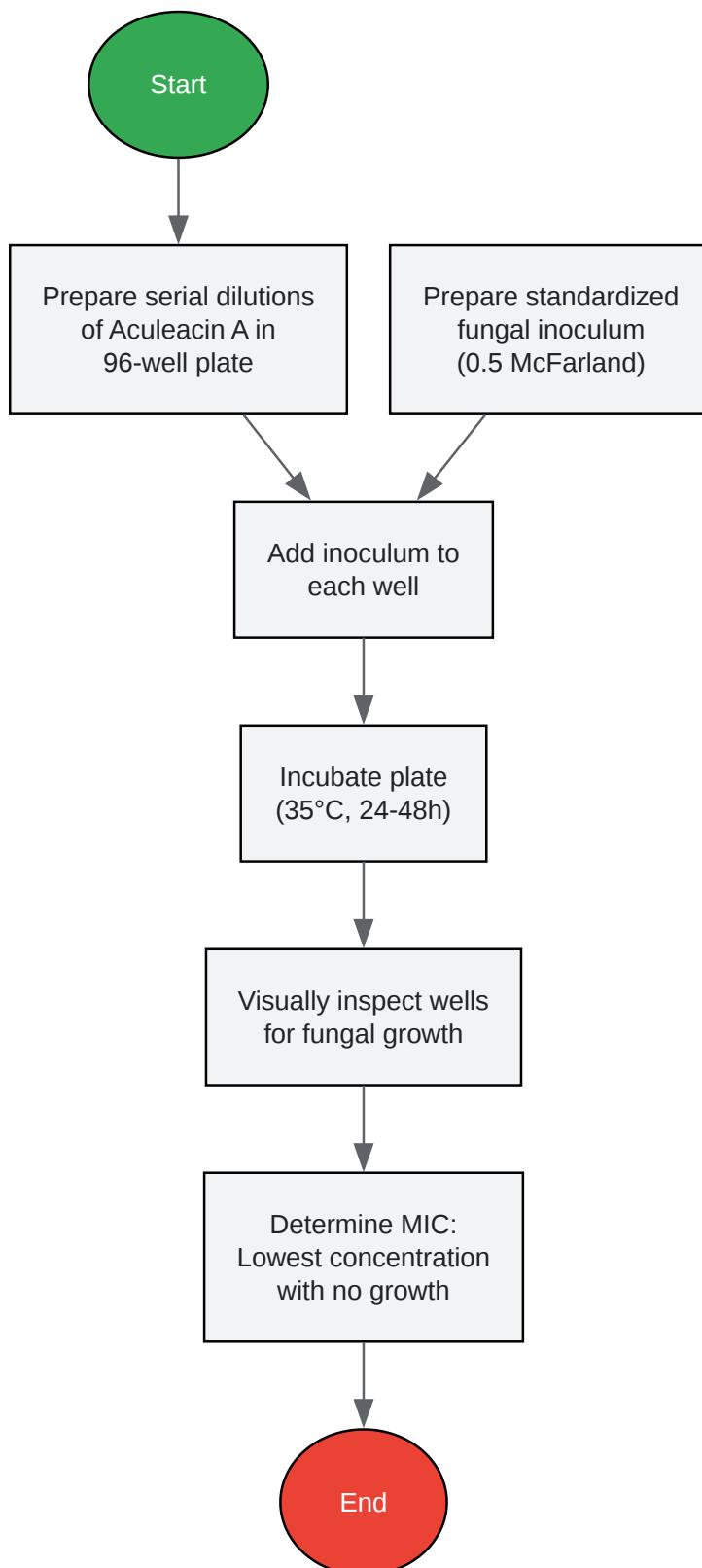
The primary mode of action for **Aculeacin A** is the specific, non-competitive inhibition of the enzyme β -1,3-glucan synthase.[\[2\]](#)[\[7\]](#)[\[11\]](#)[\[12\]](#) This enzyme is critical for the biosynthesis of

β -1,3-glucan, an essential structural polymer of the fungal cell wall that is absent in mammalian cells, making it an excellent target for selective antifungal therapy.[13][14]

By inhibiting this enzyme, **Aculeacin A** disrupts the integrity of the fungal cell wall.[4][13] This leads to osmotic instability and, ultimately, cell lysis, particularly in actively growing regions such as the tips of yeast buds.[13] This mechanism confers fungicidal activity against susceptible organisms like *Candida albicans* and *Saccharomyces cerevisiae*.[11][12][13] Interestingly, **Aculeacin A** can exhibit a paradoxical dose-response, where its lethal efficacy is greatest at moderate concentrations (e.g., 0.08 to 1.25 μ g/ml for *C. albicans*) and is reduced at higher concentrations.[11][12]

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Aculeacin A** targeting fungal cell wall synthesis.


Experimental Protocols

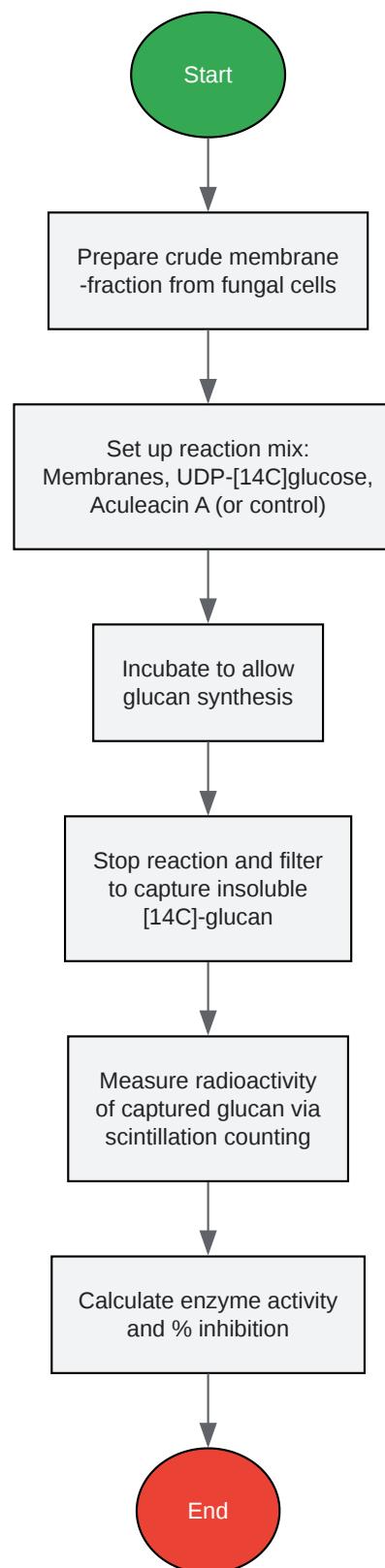
Determination of Minimum Inhibitory Concentration (MIC)

The MIC of **Aculeacin A** against a fungal strain is determined using a standardized broth microdilution method, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).[15][16]

Methodology:

- Preparation of Drug Dilutions: A stock solution of **Aculeacin A** is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using a growth medium like RPMI-1640.
- Inoculum Preparation: Fungal colonies from a fresh agar plate are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in the growth medium to achieve a specified final concentration (e.g., $0.5\text{--}2.5 \times 10^3$ CFU/mL).
- Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate containing the drug dilutions. A drug-free well serves as a positive control for growth.
- Incubation: The plate is incubated at 35°C for 24–48 hours.
- MIC Determination: The MIC is defined as the lowest concentration of **Aculeacin A** that causes complete, or near-complete, inhibition of visible fungal growth compared to the control well.

[Click to download full resolution via product page](#)


Caption: Standard experimental workflow for MIC determination by broth microdilution.

In Vitro β -1,3-Glucan Synthase Activity Assay

This assay measures the inhibitory effect of **Aculeacin A** on the enzymatic activity of β -1,3-glucan synthase by quantifying the incorporation of radiolabeled glucose into glucan.[\[17\]](#)

Methodology:

- Enzyme Preparation: A crude membrane fraction containing β -1,3-glucan synthase is prepared from fungal protoplasts or mycelia through homogenization and differential centrifugation.
- Reaction Mixture: The reaction is set up in a buffer containing the membrane fraction, a substrate (radiolabeled UDP-[^{14}C]-glucose), and varying concentrations of **Aculeacin A**. A control reaction without the inhibitor is run in parallel.
- Enzymatic Reaction: The mixture is incubated at an optimal temperature (e.g., 30°C) to allow for the synthesis of glucan.
- Product Isolation: The reaction is stopped, and the newly synthesized, insoluble ^{14}C -labeled glucan polymer is separated from the soluble, unreacted UDP-[^{14}C]-glucose by filtration (e.g., through a glass fiber filter).
- Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
- Data Analysis: The amount of radioactivity is proportional to the enzyme's activity. The percentage of inhibition is calculated by comparing the activity in the presence of **Aculeacin A** to the control.

[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro β -1,3-glucan synthase inhibition assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aculeacin A | C51H82N8O17 | CID 53297328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Differential Activities of Three Families of Specific β (1,3)Glucan Synthase Inhibitors in Wild-type and Resistant Strains of Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on aculeacin. I. Isolation and characterization of aculeacin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aculeacin A Aspergillus aculeatus, = 95 HPLC 58814-86-1 [sigmaaldrich.com]
- 5. Aculeacin A from Aspergillus aculeatus, \geq 95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. medkoo.com [medkoo.com]
- 7. discofinechem.com [discofinechem.com]
- 8. Studies on aculeacin. II. Isolation and characterization of aculeacins B, C, D, E, F and G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. STUDIES ON THE MECHANISM OF ANTIFUNGAL ACTION OF ACULEACIN A [jstage.jst.go.jp]
- 12. Studies on the mechanism of antifungal action of aculeacin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. On the mode of action of a new antifungal antibiotic, aculeacin A: inhibition of cell wall synthesis in *Saccharomyces cerevisiae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1,3-beta-Glucan synthase: a useful target for antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. journals.asm.org [journals.asm.org]

- To cite this document: BenchChem. [A Technical Guide to the Physical and Chemical Properties of Aculeacin A]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b036043#physical-and-chemical-properties-of-aculeacin-a>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com